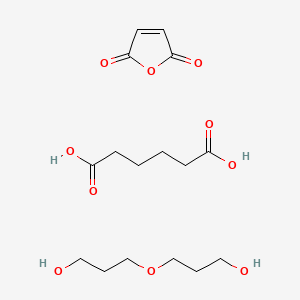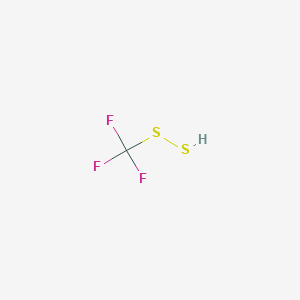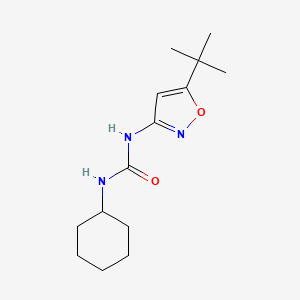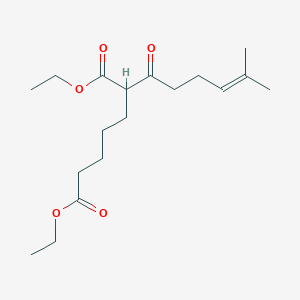
Furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid (also known as adipic acid), 2,5-furandione (commonly known as maleic anhydride), and oxybis[propanol] (also known as dipropylene glycol). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 2,5-furandione, and oxybis[propanol] in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors. The reactants are fed into the reactor, and the reaction is carried out under controlled conditions. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may introduce new functional groups, such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as changes in cell signaling, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] can be compared with other similar compounds, such as:
Polyesters: These polymers are formed from the polycondensation of diacids and diols, similar to hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol].
Polyamides: These polymers are formed from the polycondensation of diacids and diamines.
Polyurethanes: These polymers are formed from the reaction of diisocyanates with diols.
The uniqueness of hexanedioic acid, polymer with 2,5-furandione and oxybis[propanol] lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Propiedades
Número CAS |
56816-51-4 |
|---|---|
Fórmula molecular |
C16H26O10 |
Peso molecular |
378.37 g/mol |
Nombre IUPAC |
furan-2,5-dione;hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C4H2O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;1-2H |
Clave InChI |
YGKJXNGELLENCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Números CAS relacionados |
56816-51-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)




![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)


![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)


